molecular formula C12H15F2N3O B5598451 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride

Numéro de catalogue: B5598451
Poids moléculaire: 255.26 g/mol
Clé InChI: ONRJMGMJCCWMMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride, also known as DPAH, is a small molecule compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. DPAH is a member of the azepane class of compounds and is a potent inhibitor of a specific enzymatic pathway, making it a promising candidate for the treatment of various diseases.

Mécanisme D'action

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride binds to the active site of FAAH and inhibits its enzymatic activity, leading to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels has been shown to have various therapeutic effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other FAAH inhibitors, which may require higher concentrations of the compound to achieve the desired effects.

Orientations Futures

There are several future directions for research on 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic effects of this compound in various disease models, including cancer and inflammatory bowel disease. Additionally, the safety and pharmacokinetics of this compound need to be further studied to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride involves the reaction of 3,5-difluoro-2-pyridinecarboxylic acid with 3-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and mood.

Propriétés

IUPAC Name

(3-aminoazepan-1-yl)-(3,5-difluoropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c13-8-5-10(14)11(16-6-8)12(18)17-4-2-1-3-9(15)7-17/h5-6,9H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRJMGMJCCWMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C(=O)C2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.